4-Fluoro-1-iodo-2-methoxybenzene

Catalog No.
S2785840
CAS No.
450-90-8
M.F
C7H6FIO
M. Wt
252.027
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1-iodo-2-methoxybenzene

CAS Number

450-90-8

Product Name

4-Fluoro-1-iodo-2-methoxybenzene

IUPAC Name

4-fluoro-1-iodo-2-methoxybenzene

Molecular Formula

C7H6FIO

Molecular Weight

252.027

InChI

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

MBHUTPUUHOAWCJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)I

Solubility

not available

They can serve as building blocks in the synthesis of complex molecules, or as intermediates in various chemical reactions The specific methods of application or experimental procedures would depend on the particular reaction or synthesis being carried out, and could involve various techniques such as reflux, distillation, chromatography, and spectroscopic analysis.

4-Fluoro-1-iodo-2-methoxybenzene, with the chemical formula C₇H₆FIO and a molecular weight of 252.03 g/mol, is an organofluorine compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring. This compound is notable for its unique electronic properties due to the combination of electronegative substituents, which can influence its reactivity and biological interactions. The compound is also known by its CAS number 450-90-8 and has been studied for various applications in organic synthesis and medicinal chemistry .

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other organic molecules.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions of the benzene ring, allowing for further functionalization.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions such as Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds .

Several methods exist for synthesizing 4-fluoro-1-iodo-2-methoxybenzene:

  • Direct Halogenation: This method involves the halogenation of 2-methoxyfluorobenzene using iodine in the presence of a suitable catalyst.
  • Functional Group Interconversion: Starting from 4-fluoro-2-methoxyphenol, iodination can be achieved via electrophilic substitution.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the introduction of iodine onto the benzene ring through coupling reactions with organoiodine reagents .

4-Fluoro-1-iodo-2-methoxybenzene has various applications:

  • Building Block in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Used in studies investigating the effects of halogenated compounds on biological systems.
  • Fluorinated Compounds: Its unique properties make it valuable in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 4-fluoro-1-iodo-2-methoxybenzene generally focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its role in synthetic pathways. Understanding these interactions is crucial for designing derivatives that may exhibit enhanced activity or selectivity in targeted applications .

Several compounds share structural similarities with 4-fluoro-1-iodo-2-methoxybenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,3-Dimethoxy-5-fluoro-2-iodobenzene1803783-45-01.00
4-Fluoro-2-Iodo-1-methoxybenzene3824-22-40.94
1,2-Difluoro-4-iodo-5-methoxybenzene1228093-54-60.92
1,5-Dimethoxy-3-fluoro-2-iodobenzene1803855-81-30.92
1-Fluoro-2-iodo-3-methoxybenzene7079-54-10.92

These compounds differ primarily in their halogen and methoxy group positions, which affects their reactivity and potential applications. The uniqueness of 4-fluoro-1-iodo-2-methoxybenzene lies in its specific combination of fluorine and iodine substituents, which may confer distinct electronic properties not found in its analogs .

XLogP3

2.6

Dates

Modify: 2023-08-17

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